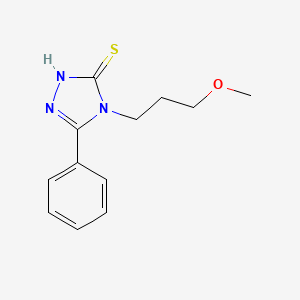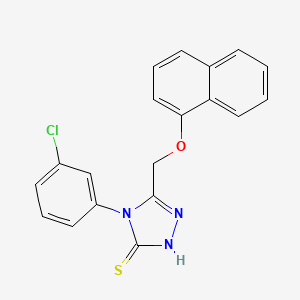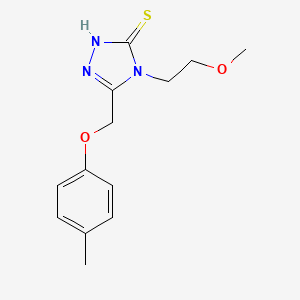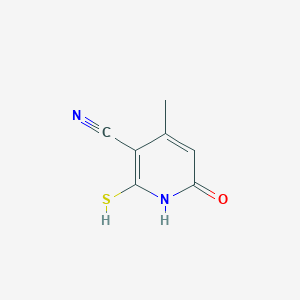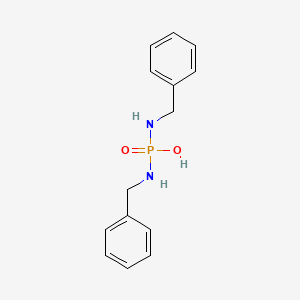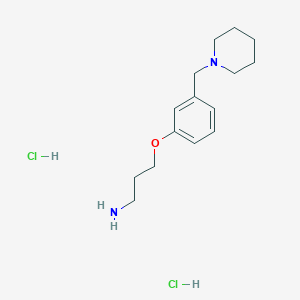
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C15H24N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride typically involves the reaction of 3-(chloromethyl)phenol with piperidine, followed by the reaction with 3-chloropropan-1-amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reactions are optimized for yield and purity, and the final product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
- 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride
- 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine acetate
Uniqueness
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for particular applications in research and industry, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C15H26Cl2N2O |
|---|---|
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H |
InChI-Schlüssel |
MVGPVEHFXRWIPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



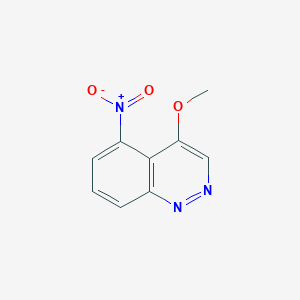


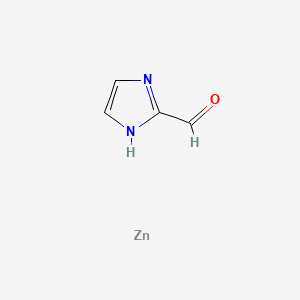
![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)
![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
